molecular formula C25H28O7 B114002 Kushenol X CAS No. 254886-77-6

Kushenol X

Cat. No. B114002
CAS RN: 254886-77-6
M. Wt: 440.5 g/mol
InChI Key: ZJRPDIPXWGIHRB-SBCNVUAESA-N
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Description

Novel Antitumor Activities of Kushenol X

This compound, a flavonoid compound found in the roots of Sophora flavescens Aiton, has been identified as having significant antitumor properties. The research on Kushen flavonoids (KS-Fs) has revealed that they exhibit more potent antitumor activities than the previously recognized Kushen alkaloids (KS-As). In vitro studies have shown that KS-Fs can inhibit the growth of various tumor cell lines and can enhance the antitumor effects of Taxol. Notably, this compound, as a single compound from KS-Fs, has demonstrated antitumor activities in both murine and xenograft human tumor models. The ability of this compound to enhance the effect of Taxol in inhibiting the growth of H460 and Eca-109 xenograft tumors is particularly noteworthy. Moreover, the treatment with KS-Fs did not significantly affect peripheral blood cell counts in normal mice, suggesting a favorable safety profile at the tested dose .

Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound

This compound has also been studied for its anti-inflammatory and anti-oxidative stress activities. The compound has been shown to suppress the production of inflammatory mediators such as NO, PGE2, IL-6, IL1β, MCP-1, and IFN-β in LPS-stimulated RAW264.7 macrophages. The suppression of these mediators is linked to the inhibition of STAT1, STAT6, and NF-κB activations by this compound. Additionally, this compound upregulates the expression of HO-1 and its activities, which is attributed to the upregulation of Nrf2 transcription activities. In the context of oxidative stress, this compound has been found to prevent DNA damage and cell death by enhancing the endogenous antioxidant defense system, which includes glutathione, superoxide dismutase, and catalase. This enhancement helps to prevent reactive oxygen species production from tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HaCaT cells. The activation of Nrf2 and Akt in the PI3K-Akt signaling pathway by this compound is responsible for its anti-oxidative stress activity, suggesting its potential as an anti-inflammatory candidate for treating inflammatory diseases .

Scientific Research Applications

1. Antioxidant and Anti-inflammatory Properties

Kushenol X, a flavonoid from Sophora flavescens, has been studied for its potential antioxidant and anti-inflammatory effects. Kushenol C (KC), a closely related compound, demonstrated significant anti-inflammatory and anti-oxidative stress activities. It was found to suppress the production of inflammatory mediators and upregulate the expression of HO-1 and its activities in macrophages. Moreover, it prevented DNA damage and cell death by upregulating the endogenous antioxidant defense system in HaCaT cells, suggesting potential benefits for inflammatory diseases treatment (Cho et al., 2020).

2. Protective Effects on Liver Injury

In a study evaluating the effects of Kushenol C, derived from Sophora flavescens, it was found to protect against liver injury. The compound showed protective effects against oxidative stress in hepatocellular carcinoma cells and reduced hepatotoxicity in mice. This suggests a potential therapeutic application of this compound and related compounds in liver disease treatment (Cho et al., 2021).

3. Antitumor Activities

Kushen flavonoids, which include compounds like this compound, have shown promise in cancer treatment. They have demonstrated the ability to inhibit the growth of tumor cell lines and enhance the antitumor activities of certain drugs in vitro and in vivo. This indicates the potential of this compound as a novel antitumor agent (Sun et al., 2007).

4. Effects on GABAA Receptors

A study on Sophora flavescens (Kushen) identified compounds like Kushenol I as modulators of GABAA receptors. This suggests that this compound, being a related compound, might have similar neurological implications, potentially influencing treatments for disorders related to GABA neurotransmission (Yang et al., 2011).

5. Pharmacological Analysis

Quantitative analysis of flavonoids in Sophora flavescens, including this compound, provided insights into the pharmacological properties of these compounds. This research is essential for quality control and effective use of this compound in medicinal applications (Ma et al., 2008).

Mechanism of Action

Target of Action

Kushenol X, a flavonoid compound isolated from the roots of Sophora flavescens, primarily targets β-glucuronidase and human carboxylesterase 2 (hCE2) . It also exhibits inhibitory activity against Sodium-dependent glucose cotransporter 2 (SGLT2) . These targets play crucial roles in various biological processes, including carbohydrate metabolism and drug metabolism.

Mode of Action

This compound interacts with its targets by inhibiting their activities. Specifically, it inhibits β-glucuronidase and hCE2 with IC50s of 2.07 μM and 3.05 μM, respectively . The inhibition of these enzymes can lead to changes in the metabolic processes they are involved in.

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the activation of STAT1, STAT6, and NF-κB in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . It also upregulates the expression of HO-1 and its activities in the LPS-stimulated RAW264.7 macrophages . The upregulation of Nrf2 transcription activities by this compound in the LPS-stimulated RAW264.7 macrophages is responsible for the upregulation of HO-1 expression and its activity .

Result of Action

This compound has demonstrated anti-inflammatory and anti-oxidative stress effects. It dose-dependently suppresses the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in LPS-stimulated RAW264.7 macrophages . In HaCaT cells, this compound prevents DNA damage and cell death by upregulating the endogenous antioxidant defense system involving glutathione, superoxide dismutase, and catalase .

Action Environment

It is known that this compound exhibits its effects in various cellular environments, such as lps-stimulated raw2647 macrophages and tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HaCaT cells .

Safety and Hazards

When handling Kushenol X, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

While Kushenol X has shown promising results in inhibiting certain enzymes and mediating inflammation, more research is needed to fully understand its potential applications. Future research could focus on exploring its potential therapeutic uses, particularly in the context of inflammation and cancer .

properties

IUPAC Name

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,23,25-29,31H,3,6,9H2,1-2,4H3/t14?,23-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRPDIPXWGIHRB-SBCNVUAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of discovering new SGLT2 inhibitors from natural sources like Sophora flavescens?

A1: Discovering new SGLT2 inhibitors from natural sources like Sophora flavescens is significant for several reasons.

  • Traditional medicine: Sophora flavescens, also known as Ku Shen, has a long history of use in traditional Chinese medicine [, ]. Identifying the active compounds responsible for its therapeutic effects could lead to the development of new drugs with potentially fewer side effects.

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